molecular formula C9H8ClN3O3 B1608146 3-Chloro-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 842974-84-9

3-Chloro-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B1608146
CAS No.: 842974-84-9
M. Wt: 241.63 g/mol
InChI Key: DJSHWXLZXVHQLZ-UHFFFAOYSA-N
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Description

3-Chloro-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound with the molecular formula C9H8ClN3O3 and a molecular weight of 241.63 g/mol . This compound is of interest due to its unique structure, which combines a pyrazolo[1,5-a]pyrimidine core with a chloro and hydroxyethyl substituent. It is primarily used in research settings for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a chloro-substituted pyrimidine under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

    Oxidation: 3-Carboxy-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid.

    Reduction: 3-Hydro-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid.

    Substitution: 3-Substituted-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid derivatives.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with molecular targets such as protein kinases. It is believed to inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the disruption of signaling pathways that are crucial for cell growth and survival, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid: Lacks the chloro and hydroxyethyl substituents, which may affect its biological activity.

    3-Bromo-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid: Similar structure but with a bromo substituent instead of chloro, which could influence its reactivity and interactions.

    6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid: Lacks the chloro substituent, potentially altering its chemical properties and biological effects.

Uniqueness

3-Chloro-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to the presence of both chloro and hydroxyethyl groups, which confer specific chemical reactivity and potential biological activity. These substituents can influence the compound’s ability to interact with molecular targets, making it a valuable compound for research in various fields.

Properties

IUPAC Name

3-chloro-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O3/c10-6-7(9(15)16)12-13-4-5(1-2-14)3-11-8(6)13/h3-4,14H,1-2H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSHWXLZXVHQLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C(=NN21)C(=O)O)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360273
Record name 3-chloro-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804268
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

842974-84-9
Record name 3-chloro-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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3-Chloro-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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3-Chloro-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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3-Chloro-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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3-Chloro-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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3-Chloro-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

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